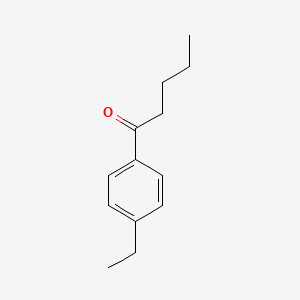

1-(4-Ethylphenyl)pentan-1-one

CAS No.:

Cat. No.: VC13381236

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O |

|---|---|

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | 1-(4-ethylphenyl)pentan-1-one |

| Standard InChI | InChI=1S/C13H18O/c1-3-5-6-13(14)12-9-7-11(4-2)8-10-12/h7-10H,3-6H2,1-2H3 |

| Standard InChI Key | CZBSHRKLCBQIES-UHFFFAOYSA-N |

| SMILES | CCCCC(=O)C1=CC=C(C=C1)CC |

| Canonical SMILES | CCCCC(=O)C1=CC=C(C=C1)CC |

Introduction

1-(4-Ethylphenyl)pentan-1-one is a compound categorized under ketones and aromatic compounds, which are significant in organic synthesis and industrial applications. It is registered under the CAS number 937-30-4 and can be found in chemical databases such as PubChem and the NIST Chemistry WebBook. This compound's molecular structure consists of a pentanone chain with an ethyl group attached to a phenyl ring at the para position.

Synthesis of 1-(4-Ethylphenyl)pentan-1-one

The synthesis of 1-(4-Ethylphenyl)pentan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acyl group to an aromatic ring, which is a common method for synthesizing aromatic ketones. The Friedel-Crafts acylation is a versatile reaction that allows for the formation of various aromatic compounds by varying the acyl group and the aromatic substrate.

Chemical Reactions and Mechanisms

As a ketone, 1-(4-Ethylphenyl)pentan-1-one participates in typical ketone reactions. For example, it can undergo oxidation to form carboxylic acids under strong oxidizing conditions. The mechanism of action for this compound primarily revolves around its reactivity as a ketone, which may involve interactions with enzymes or receptors in biological systems.

Applications and Research

1-(4-Ethylphenyl)pentan-1-one has diverse applications in scientific research. Studies involving this compound may focus on its biological activity, potential therapeutic effects, or use as a model compound for understanding ketone reactivity. Its structural characteristics make it a valuable tool in pharmacological contexts to explore interactions with metabolic pathways or neurotransmitter systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume